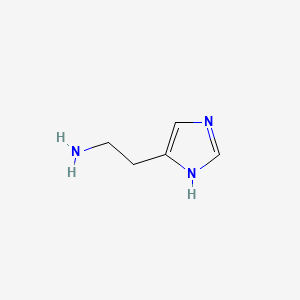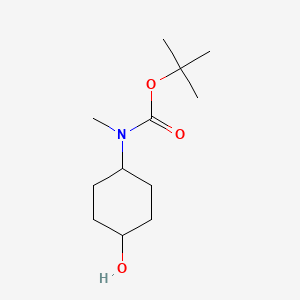
4-(N-Boc-N-methylamino)cyclohexanol
Vue d'ensemble
Description
4-(N-Boc-N-methylamino)cyclohexanol (CAS# 1256633-24-5) is a research chemical . It is also known as tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate .
Molecular Structure Analysis
The molecular formula of this compound is C12H23NO3 . Its molecular weight is 229.32 . The InChI code is 1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h9-10,14H,5-8H2,1-4H3 .Physical And Chemical Properties Analysis
This compound is a yellow to brown solid . It has a LogP value of 2.15680 , indicating its relative solubility in water and oil. It has a topological polar surface area of 49.8 , which can influence its permeability across biological membranes.Applications De Recherche Scientifique
Catalysis and Chemical Synthesis
4-(N-Boc-N-methylamino)cyclohexanol plays a role in catalytic processes and chemical synthesis, serving as a precursor or intermediary in the production of various compounds. For instance, the hydrogenation of phenol to cyclohexanone, a crucial intermediate in polyamide manufacturing, demonstrates the significance of related cyclohexanol derivatives. Catalysts such as Pd nanoparticles on carbon nitride have shown high activity and selectivity for this conversion under mild conditions, highlighting the potential utility of cyclohexanol derivatives in enhancing reaction efficiencies and selectivities in aqueous media (Wang et al., 2011).
Organic Synthesis Building Blocks
Compounds related to this compound are valuable in organic synthesis, acting as building blocks for more complex molecules. The practical synthesis of (1s,4s)-4-(methylamino)-1′H-spiro[cyclohexane-1,3′-furo[3,4-c]pyridin]-1′-one showcases the utility of cyclohexanol derivatives in pharmaceutical research, providing a scalable route to highly functionalized compounds for potential therapeutic applications (Bish et al., 2010).
Material Science and Polymer Processing
In material science, the manipulation of polymers using solvents like cyclohexanol derivatives has been explored to produce micro- or nanofibers with applications in medical products. The study of various solvent systems, including cyclohexane and its mixtures, for electrospinning isotactic poly(4-methyl-1-pentene) demonstrates the impact of solvent quality on fiber spinnability and morphology, contributing to the advancement of medical textiles and devices (Lee et al., 2006).
Nanotechnology and Catalytic Performance
The development of complex nanostructured catalysts, such as those involving cyclohexanol derivatives, for the selective hydrogenation of phenol highlights the intersection of nanotechnology and catalysis. Novel catalysts prepared via photochemical routes have shown synergistic effects, enhancing the catalytic performance for phenol hydrogenation to cyclohexanone, an essential step in industrial processes. Such advancements illustrate the role of cyclohexanol derivatives in creating more efficient and selective catalysts for chemical manufacturing (Zhang et al., 2017).
Mécanisme D'action
Safety and Hazards
The safety information available indicates that 4-(N-Boc-N-methylamino)cyclohexanol may be harmful if swallowed (Hazard Statement: H302) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P264), washing hands and face thoroughly after handling (P270), and calling a POISON CENTER or doctor if you feel unwell (P301+P312) .
Propriétés
IUPAC Name |
tert-butyl N-(4-hydroxycyclohexyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13(4)9-5-7-10(14)8-6-9/h9-10,14H,5-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJHKURDWYJBHPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CCC(CC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701148331 | |
| Record name | Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701148331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1256633-24-5 | |
| Record name | Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-hydroxycyclohexyl)-N-methyl-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701148331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





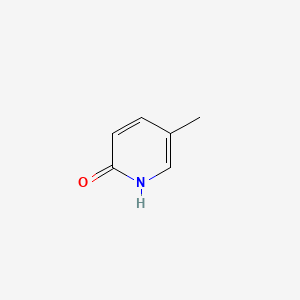
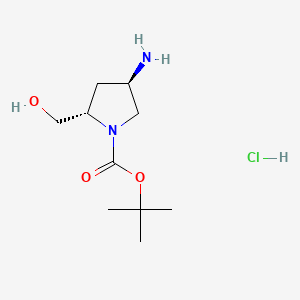

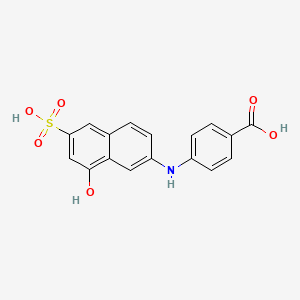



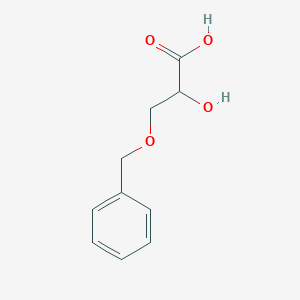
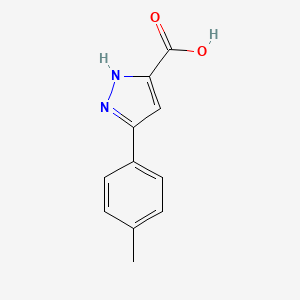
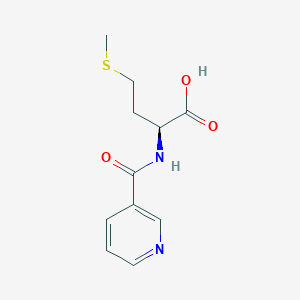
![Benzo[1,3]dioxol-5-ylmethyl-benzyl-amine](/img/structure/B3021880.png)
